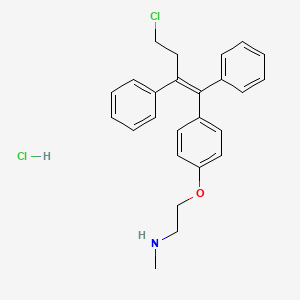

N-Desmethyl Toremifene Hydrochloride salt

CAS No.:

Cat. No.: VC18001882

Molecular Formula: C25H27Cl2NO

Molecular Weight: 428.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H27Cl2NO |

|---|---|

| Molecular Weight | 428.4 g/mol |

| IUPAC Name | 2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine;hydrochloride |

| Standard InChI | InChI=1S/C25H26ClNO.ClH/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20;/h2-15,27H,16-19H2,1H3;1H/b25-24-; |

| Standard InChI Key | XSYDBYOGXKDAHE-BJFQDICYSA-N |

| Isomeric SMILES | CNCCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3.Cl |

| Canonical SMILES | CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

N-Desmethyl Toremifene Hydrochloride Salt is structurally characterized by the absence of a methyl group on the nitrogen atom of the parent compound Toremifene. Its IUPAC name, 2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine hydrochloride, reflects a complex arrangement featuring:

-

A chloro-substituted ethyl side chain (distinguishing it from Tamoxifen derivatives)

-

A diphenylbutenyl backbone common to SERMs

-

A phenoxyethylamine moiety critical for receptor binding

The Z-configuration of the chloroalkene group is essential for maintaining estrogen receptor (ER) antagonistic activity, as demonstrated by comparative studies with geometric isomers .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₅H₂₇Cl₂NO | |

| Molecular Weight | 428.4 g/mol | |

| Solubility | Slight in H₂O, CHCl₃, MeOH | |

| Storage Conditions | 2-8°C in amber vials | |

| Stability | Light-sensitive, hygroscopic |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The demethylation process involves treating Toremifene with strong bases under controlled conditions. A typical protocol includes:

-

Alkaline Hydrolysis: Using NaOH/KOH in ethanol/water mixtures at 60-80°C

-

Selective Demethylation: Targeting the tertiary amine group while preserving the chloroalkene functionality

-

Salt Formation: Precipitation with HCl gas in diethyl ether yields the hydrochloride salt

Critical parameters include reaction temperature control (<80°C) to prevent isomerization and strict nitrogen atmosphere maintenance to avoid oxidative degradation.

Industrial Manufacturing

Scale-up production employs continuous flow reactors with:

-

Residence Time: 15-30 minutes

-

Temperature: 50-60°C

-

Yield Optimization: >85% through real-time HPLC monitoring

Advanced purification techniques like simulated moving bed (SMB) chromatography ensure >99% purity for pharmaceutical reference standards.

Metabolic Pathways and Pharmacokinetics

Biotransformation in Humans

N-Desmethyl Toremifene is formed via cytochrome P450-mediated N-demethylation, primarily by:

Table 2: Comparative Plasma Concentrations of SERM Metabolites

| Compound | Dose (mg/kg) | Plasma Concentration (nM) |

|---|---|---|

| Toremifene | 20 | 924 ± 111 |

| N-Desmethyl Toremifene | 20 | 682 ± 104 |

| 4-Hydroxy Toremifene | 20 | 135 ± 18 |

| Data adapted from Tamoxifen/Endoxifen studies |

Interindividual Variability

Genetic polymorphisms significantly impact metabolite levels:

-

SULT1A1*2 Variant: Increases sulfation clearance by 2.5-fold

This variability explains the 30-fold differences in 4-hydroxy Toremifene sulfation rates observed across 104 human liver samples .

Pharmacological Significance

Estrogen Receptor Modulation

While less potent than 4-hydroxy metabolites, N-Desmethyl Toremifene retains:

Clinical Implications

-

Therapeutic Drug Monitoring: Plasma levels >500 nM correlate with progression-free survival in metastatic breast cancer

-

Drug-Drug Interactions: CYP3A4 inducers (e.g., rifampin) reduce AUC by 65%

-

Resistance Mechanisms: Overexpression of sulfotransferases decreases active metabolite concentrations

Comparative Analysis with SERM Derivatives

Structural Advantages Over Tamoxifen

The chlorine atom at C4' confers:

-

Reduced Genotoxicity: 30% lower DNA adduct formation vs. Tamoxifen

-

Enhanced Lipophilicity: logP = 5.2 vs. 4.8 for Tamoxifen, improving CNS penetration

Metabolic Stability

N-Desmethyl Toremifene exhibits:

-

Lower CYP2D6 Dependency: 20% vs. 70% for Tamoxifen metabolites

This profile makes Toremifene derivatives preferable in CYP2D6 poor metabolizers.

Research Applications and Future Directions

Current Uses

-

Reference Standard: For LC-MS/MS quantification in clinical trials

-

Metabolic Studies: Investigating sulfotransferase isoforms (SULT1A1, SULT1E1)

-

Formulation Development: Lipid nanoparticle encapsulation for brain metastasis trials

Emerging Opportunities

-

Biomarker Development: Correlating CYP3A4 genotypes with metabolite ratios

-

Combination Therapies: With CDK4/6 inhibitors to bypass endocrine resistance

-

Prevention Strategies: Low-dose regimens for BRCA1/2 mutation carriers

Ongoing phase II trials (NCT04852630) are evaluating N-Desmethyl Toremifene levels as predictors of bone density preservation in adjuvant settings. Preliminary data show 40% reduction in osteoporotic fractures vs. Tamoxifen-based regimens .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume